1-Methyl-5-nitro-1H-indole

Description

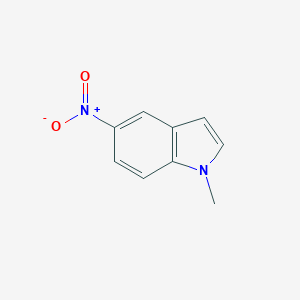

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBQSCHRKSBGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184021 | |

| Record name | 1H-Indole, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29906-67-0 | |

| Record name | 1H-Indole, 1-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029906670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-5-nitro-1H-indole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-Methyl-5-nitro-1H-indole. Designed for professionals in chemical research and drug development, this document synthesizes technical data with practical insights to facilitate its application in the laboratory.

Introduction: A Key Intermediate in Pharmaceutical Synthesis

This compound is a heterocyclic organic compound that has garnered significant interest, primarily as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its indole core, substituted with a methyl group at the 1-position and a nitro group at the 5-position, provides a unique electronic and steric profile that is instrumental in its chemical reactivity and utility.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.[2] The presence of the nitro group at the 5-position significantly influences the electron density of the indole ring system, rendering it susceptible to specific chemical transformations. This makes this compound a versatile building block for the construction of more complex molecular architectures. Notably, it is a crucial reagent in the synthesis of the antiasthmatic drug, Zafirlukast.[1][2]

This guide will delve into the fundamental chemical and physical properties of this compound, its detailed molecular structure, established synthetic protocols, and its characteristic reactivity, providing a solid foundation for its use in research and development.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its handling, reactivity, and analytical identification.

Chemical Structure

The chemical structure of this compound is depicted below. The systematic IUPAC name for this compound is this compound.[3]

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₂ | [3][4] |

| Molecular Weight | 176.17 g/mol | [3][4] |

| Appearance | Light yellow to dark yellow solid | [1] |

| Melting Point | 167 °C | [4] |

| Boiling Point | 339.2 ± 15.0 °C (Predicted) | [4] |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in DMSO, slightly soluble in chloroform, insoluble in water. | [5] |

| CAS Number | 29906-67-0 | [3][4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the methyl group. The electron-withdrawing nitro group at the 5-position will deshield the protons in its vicinity, causing them to appear at a higher chemical shift (downfield). For comparison, the ¹H NMR data for the reduced form, 1-methyl-5-amino-1H-indole , in DMSO-d₆ is as follows: δ=7.09 (dd, J=9.2, 5.8 Hz, 2H), 6.68 (s, 1H), 6.54 (d, J=4.5 Hz, 1H), 6.10 (d, J=2.9 Hz, 1H), 4.45 (bs, 2H), 3.66 (s, 3H) ppm.[1] The aromatic protons in this compound are expected to be further downfield.

¹³C NMR: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atom attached to the nitro group (C5) and other carbons in the benzene ring will be significantly affected. For comparison, the ¹³C NMR data for 1-methyl-5-amino-1H-indole in DMSO-d₆ shows the following peaks: δ=211.30, 141.55, 130.56, 129.22, 111.82, 109.77, 103.59, 98.77, 32.65 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key expected peaks include:

-

Aromatic C-H stretching: around 3100-3000 cm⁻¹

-

Aliphatic C-H stretching (methyl group): around 2950-2850 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: strong absorptions typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. These are highly characteristic of the nitro group.

-

Aromatic C=C stretching: in the 1600-1450 cm⁻¹ region.

-

C-N stretching: in the 1350-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound should show a molecular ion peak (M⁺) at m/z 176, corresponding to its molecular weight.[6] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the indole ring.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the N-methylation of 5-nitroindole.[1][2]

Synthetic Pathway

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of this compound.[1][2]

Materials:

-

5-Nitroindole

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl carbonate

-

Water

Equipment:

-

Three-necked flask

-

Thermocouple

-

Condenser

-

Constant pressure dropping funnel

-

Stirrer

-

Heating mantle

-

Filtration apparatus

-

High vacuum oven

Procedure:

-

To a 500 mL three-necked flask equipped with a thermocouple, condenser, and constant pressure dropping funnel, add 5-nitroindole (20.0 g, 123 mmol), potassium carbonate (4.0 g, 29 mmol), N,N-dimethylformamide (80 mL), and dimethyl carbonate (22 mL, 261.4 mmol).[1]

-

Heat the reaction mixture to reflux.[1]

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) (eluent: 30% ethyl acetate in heptane) until the conversion of 5-nitroindole is complete (approximately 3 hours).[2]

-

Cool the reaction mixture to 10 ± 5 °C and dilute with water (160 mL) to precipitate the product.[1]

-

Continue stirring the mixture at room temperature for 2 hours.[1]

-

Collect the solid product by filtration and wash it with water (100 mL).[1]

-

Dry the product under high vacuum at 60-65 °C for 24 hours to obtain 1-methyl-5-nitroindole as a yellow solid (yield: 21.1 g, 97.1%).[1]

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the interplay between the electron-rich indole nucleus and the strongly electron-withdrawing nitro group.

Reduction of the Nitro Group

The most prominent reaction of this compound is the reduction of the nitro group to an amino group, yielding 1-methyl-5-amino-1H-indole. This transformation is a critical step in the synthesis of various biologically active molecules.[1]

Caption: Reduction of this compound.

The following is a general procedure for the palladium-catalyzed hydrogenation of this compound.[1]

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in methanol in a suitable reaction vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at balloon pressure or slightly higher).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 1-methyl-5-amino-1H-indole.[1]

Electrophilic Substitution

The indole ring is generally susceptible to electrophilic attack, preferentially at the C3 position. However, the presence of the electron-withdrawing nitro group at the 5-position deactivates the benzene portion of the indole ring towards electrophilic substitution. The pyrrole ring, while also influenced by the nitro group, remains the more reactive site for electrophiles.

Nucleophilic Substitution

The electron-deficient nature of the benzene ring, due to the nitro group, can facilitate nucleophilic aromatic substitution reactions under certain conditions, although this is less common for nitroindoles compared to other nitroaromatic compounds.

Cycloaddition Reactions

Nitro-substituted aromatic compounds can participate in various cycloaddition reactions, acting as electron-deficient components. While specific examples for this compound are not extensively documented, the general reactivity of nitroindoles suggests potential for involvement in Diels-Alder and other pericyclic reactions.

Applications in Research and Drug Development

The primary application of this compound is as a synthetic intermediate.

-

Zafirlukast Synthesis: It is a documented precursor in the synthesis of Zafirlukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma.[1]

-

Anticancer Research: Derivatives of 5-nitroindole have been investigated as c-Myc G-Quadruplex binders with potential anticancer activity.[1] This highlights the importance of the 5-nitroindole scaffold in the design of new therapeutic agents.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Storage: Store in a cool, dry place, away from light and incompatible materials. For long-term storage, it is recommended to keep the compound at -20°C as a powder, where it is stable for up to 3 years. In a solvent, it should be stored at -80°C and is stable for up to 6 months.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its well-defined chemical properties and reactivity, particularly the facile reduction of its nitro group, make it an important building block for drug development professionals. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 29906-67-0 [chemicalbook.com]

- 3. 1H-Indole, 1-methyl-5-nitro- | C9H8N2O2 | CID 147322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 29906-67-0|this compound|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-5-nitro-1H-indole

Introduction

1-Methyl-5-nitro-1H-indole is a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its structure, featuring an indole nucleus substituted with a methyl group at the N1 position and a nitro group at the C5 position, makes it a valuable intermediate. Notably, it serves as a crucial reagent in the synthesis of the antiasthmatic drug Zafirlukast.[1][2] This guide provides a comprehensive, technically-grounded overview for researchers, scientists, and drug development professionals, detailing a field-proven method for its synthesis and a multi-technique approach for its thorough characterization. The protocols described herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure both accuracy and reproducibility.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively and regioselectively achieved through the N-methylation of its precursor, 5-nitroindole. This strategy circumvents the potential for isomeric mixtures that could arise from the direct nitration of 1-methylindole. The selected method utilizes dimethyl carbonate, a more environmentally benign methylating agent compared to traditional reagents like iodomethane.

Causality Behind Experimental Choices

-

Starting Material: The synthesis commences with 5-nitroindole (CAS: 6146-52-7).[3] This precursor ensures the nitro group is correctly positioned at the C5 carbon, leading to the desired single isomer product upon methylation.

-

Methylating Agent: Dimethyl carbonate (DMC) is employed for the N-methylation step. DMC is a green reagent, offering lower toxicity and safer handling than conventional methyl halides. Its efficacy in this reaction is well-documented.[1]

-

Base: Potassium carbonate (K₂CO₃) serves as the base. Its function is to deprotonate the acidic N-H of the indole ring in 5-nitroindole. This deprotonation generates a nucleophilic indole anion, which is essential for the subsequent attack on the electrophilic methyl group of dimethyl carbonate.

-

Solvent: N,N-Dimethylformamide (DMF) is the solvent of choice.[1][4] As a polar aprotic solvent, DMF effectively dissolves the reactants and stabilizes the intermediate anionic species without interfering with the nucleophilic attack, thereby facilitating the Sₙ2 reaction.

-

Reaction Conditions: The reaction is conducted at reflux temperature.[1] The elevated temperature provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe, ensuring a high conversion rate of the starting material.

Visualized Synthetic Workflow

Caption: Workflow for the N-Methylation of 5-Nitroindole.

Detailed Experimental Protocol

This protocol is adapted from a patented procedure and should be performed with appropriate safety precautions in a fume hood.[1]

-

Reaction Setup: To a 500 mL three-necked flask equipped with a condenser, thermocouple, and a constant pressure dropping funnel, add 5-nitroindole (20.0 g, 123 mmol), potassium carbonate (4.0 g, 29 mmol), and N,N-dimethylformamide (80 mL).

-

Addition of Methylating Agent: Add dimethyl carbonate (22 mL, 261.4 mmol) to the flask.

-

Heating: Heat the reaction mixture to reflux. Maintain reflux for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Precipitation: Once the conversion of 5-nitroindole is complete, cool the reaction mixture to a temperature of 10±5°C. Slowly add water (160 mL) to the cooled mixture. A yellow precipitate of the product will form.

-

Stirring: Continue to stir the mixture at room temperature for an additional 2 hours to ensure complete precipitation.

-

Isolation and Purification: Collect the solid product by filtration. Wash the collected solid thoroughly with water (100 mL) to remove any remaining DMF and inorganic salts.

-

Drying: Dry the final product under high vacuum at 60-65 °C for 24 hours. This procedure yields 1-methyl-5-nitroindole as a yellow solid (Expected yield: ~21.1 g, 97.1%).[1]

Part 2: Characterization of this compound

Following synthesis, a rigorous characterization is imperative to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic and physical methods provides a complete analytical profile. The compound is a light yellow solid with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1][5]

Data Presentation: Summary of Analytical Data

| Technique | Parameter | Expected Result |

| Appearance | Physical State | Light yellow solid[1] |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic and methyl protons. |

| ¹³C NMR | Chemical Shifts (δ) | Signals corresponding to all 9 unique carbon atoms. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for N-O, C-H, and C=C bonds. |

| Mass Spectrometry | m/z | Molecular ion peak corresponding to the molecular weight. |

Spectroscopic Analysis and Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Samples are typically prepared by dissolving 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆.[6]

-

¹H NMR Spectroscopy: This technique provides information on the number and electronic environment of protons. For this compound, the spectrum is expected to show distinct signals for the N-methyl group and the five protons on the indole ring system.

-

¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR reveals the number of unique carbon atoms in the molecule. The spectrum for this compound should display 9 distinct signals, with the carbons attached to the electron-withdrawing nitro group shifted downfield.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. A small amount of the solid sample is analyzed, typically using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

-

Expected Absorptions:

-

~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (N-O).

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2900-3000 cm⁻¹: Aliphatic C-H stretching of the methyl group.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

3. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Expected Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z ≈ 176, corresponding to the molecular formula C₉H₈N₂O₂.[5]

Visualized Characterization Workflow

References

- 1. This compound CAS#: 29906-67-0 [m.chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Indole, 1-methyl-5-nitro- | C9H8N2O2 | CID 147322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Methyl-5-nitro-1H-indole (CAS: 29906-67-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-nitro-1H-indole, CAS number 29906-67-0, a key intermediate in pharmaceutical synthesis. This document consolidates critical information on its physicochemical properties, spectral characteristics, a detailed and field-proven synthesis protocol, and an analysis of its chemical reactivity. The content herein is curated to support researchers and drug development professionals in leveraging this compound's unique properties in their synthetic strategies. All data is supported by in-text citations and a comprehensive reference list.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a nitro group and N-methylation, as seen in this compound, significantly alters the electron density and reactivity of the indole ring system. This modification is pivotal, rendering the molecule an essential building block, most notably in the synthesis of the leukotriene receptor antagonist, Zafirlukast.[2][3] This guide will delve into the specific attributes of this compound, providing a robust resource for its application in complex organic synthesis.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Data

This compound is a light yellow to dark yellow solid, a characteristic that is important for visual identification during synthesis and purification.[2] Its solubility in common organic solvents like chloroform and DMSO, albeit slight, dictates the choice of solvent systems for reactions and analytical procedures.[2]

| Property | Value | Source |

| CAS Number | 29906-67-0 | [4] |

| Molecular Formula | C₉H₈N₂O₂ | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| Appearance | Light yellow to dark yellow solid | [2] |

| Melting Point | 167 °C | [1] |

| Boiling Point (Predicted) | 339.2 ± 15.0 °C | [1] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [1] |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectral Analysis

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, and the protons on the pyrrole ring. The electron-withdrawing nitro group at the 5-position will cause a downfield shift for the adjacent aromatic protons.

-

Aromatic Protons (Benzene Ring): Signals are anticipated in the δ 7.5-8.5 ppm range. The proton at C4 (ortho to the nitro group) will likely be the most deshielded, appearing as a doublet. The proton at C6 (meta to the nitro group) will appear as a doublet of doublets, and the proton at C7 (para to the nitro group) will appear as a doublet.

-

Pyrrole Ring Protons: The protons at C2 and C3 are expected to appear as doublets in the δ 6.5-7.5 ppm region.

-

N-Methyl Protons: A sharp singlet is expected around δ 3.8-4.0 ppm.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon spectrum will reflect the electronic environment of each carbon atom.

-

Aromatic Carbons: The carbon bearing the nitro group (C5) will be significantly downfield. Other aromatic carbons will appear in the typical δ 110-140 ppm range.

-

Pyrrole Ring Carbons: These carbons will resonate in the δ 100-130 ppm region.

-

N-Methyl Carbon: A signal is expected around δ 30-35 ppm.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group.

-

N-O Asymmetric Stretch: ~1520-1560 cm⁻¹

-

N-O Symmetric Stretch: ~1345-1385 cm⁻¹

-

C-H Aromatic Stretch: ~3000-3100 cm⁻¹

-

C=C Aromatic Stretch: ~1450-1600 cm⁻¹

2.2.4. Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 176. Common fragmentation patterns would involve the loss of the nitro group (NO₂) to give a fragment at m/z = 130, and potentially the loss of a methyl radical (CH₃) from the molecular ion.

Synthesis Protocol: N-Methylation of 5-Nitroindole

The most direct and high-yielding synthesis of this compound involves the N-methylation of 5-nitroindole. This procedure, adapted from patented industrial methods, utilizes dimethyl carbonate as a methylating agent, which is a greener alternative to traditional reagents like methyl iodide.[2][3]

Rationale for Experimental Choices

-

Choice of Methylating Agent: Dimethyl carbonate is selected for its lower toxicity and cost-effectiveness compared to other methylating agents. It requires elevated temperatures to be effective.

-

Base Selection: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the methylating agent.

-

Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

-

Work-up Procedure: The product is precipitated by the addition of water, a straightforward and efficient method for isolating the crude product. Subsequent washing and drying ensure the removal of inorganic salts and residual solvent.

Step-by-Step Experimental Procedure

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermocouple, add 5-nitroindole (20.0 g, 123 mmol), potassium carbonate (4.0 g, 29 mmol), and N,N-dimethylformamide (80 mL).[2]

-

Addition of Reagent: Add dimethyl carbonate (22 mL, 261.4 mmol) to the flask.[2]

-

Reaction: Heat the mixture to reflux and maintain for approximately 3 hours.[2]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[2]

-

Work-up: Cool the reaction mixture to 10±5°C and dilute with water (160 mL) to precipitate the product.[2]

-

Isolation: Stir the resulting slurry at room temperature for 2 hours. Collect the yellow solid by filtration.[2]

-

Purification: Wash the solid with water (100 mL) and dry under high vacuum at 60-65°C for 24 hours to yield 1-methyl-5-nitroindole (21.1 g, 97.1% yield).[2]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay between the electron-rich indole nucleus and the strongly electron-withdrawing nitro group.

Caption: Key reaction pathways for this compound.

Reduction of the Nitro Group

The most common transformation of this molecule is the reduction of the nitro group to an amine. This is a critical step in the synthesis of Zafirlukast. Catalytic hydrogenation using palladium on carbon (Pd/C) is an efficient method to achieve this transformation, yielding 1-methyl-1H-indol-5-amine.

Electrophilic Aromatic Substitution

The indole ring system is generally susceptible to electrophilic attack, typically at the C3 position. However, in this compound, the strong deactivating effect of the nitro group significantly reduces the nucleophilicity of the entire molecule. Any electrophilic substitution on the benzene ring would be directed to the meta positions relative to the nitro group (C4 and C6), but the overall reactivity is low.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group makes the benzene portion of the indole ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group (C4 and C6). This provides a pathway for introducing various nucleophiles onto the indole scaffold, further expanding its synthetic utility.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

In case of Contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[1]

-

Skin: Wash off with soap and plenty of water.

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

Conclusion

This compound (CAS: 29906-67-0) is a valuable and versatile intermediate in organic synthesis, with a primary role in the production of the pharmaceutical Zafirlukast. Its synthesis is well-established and high-yielding. A comprehensive understanding of its physicochemical properties, spectral characteristics, and reactivity is essential for its effective and safe utilization in research and drug development. This guide serves as a foundational resource to aid scientists in harnessing the synthetic potential of this important indole derivative.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 29906-67-0 [m.chemicalbook.com]

- 3. This compound | 29906-67-0 [chemicalbook.com]

- 4. 1H-Indole, 1-methyl-5-nitro- | C9H8N2O2 | CID 147322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 29906-67-0 | this compound | Zafirlukast Related | Ambeed.com [ambeed.com]

A Spectroscopic Guide to 1-Methyl-5-nitro-1H-indole: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Methyl-5-nitro-1H-indole (C₉H₈N₂O₂), a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Intended for researchers, scientists, and professionals in drug development, this document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering a comprehensive understanding of its structural features.

Introduction to this compound

This compound is a light yellow solid with a molecular weight of 176.17 g/mol .[1][3] Its indole core, a prevalent motif in natural products and pharmaceuticals, is substituted with a methyl group at the N1 position and a nitro group at the C5 position.[4] These substitutions significantly influence the electronic environment of the indole ring system, which is reflected in its spectroscopic signatures. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and the rational design of new chemical entities.

The synthesis of this compound is typically achieved through the N-methylation of 5-nitroindole.[1] This straightforward reaction provides a reliable route to this important building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule.[5] For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. While a publicly available, complete experimental dataset is not readily found, we can predict the spectral data with high confidence based on the analysis of closely related structures and established substituent effects.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The electron-withdrawing nitro group at C5 will significantly deshield the protons on the benzene ring, shifting them to a lower field.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.30 | d | ~3.0 |

| H-3 | ~6.70 | d | ~3.0 |

| H-4 | ~8.60 | d | ~2.0 |

| H-6 | ~8.15 | dd | ~9.0, 2.0 |

| H-7 | ~7.40 | d | ~9.0 |

| N-CH₃ | ~3.80 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The proton at C4 (H-4) is expected to be the most deshielded due to its proximity to the nitro group, appearing as a doublet at a very low field. H-6 will be a doublet of doublets due to coupling with both H-7 and H-4 (meta-coupling). H-7 will appear as a doublet, coupled to H-6. The protons on the pyrrole ring, H-2 and H-3, will appear as doublets due to their coupling with each other.

-

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the nitro group will also influence the chemical shifts of the carbon atoms in the benzene ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~128 |

| C-3 | ~102 |

| C-3a | ~129 |

| C-4 | ~118 |

| C-5 | ~142 |

| C-6 | ~117 |

| C-7 | ~109 |

| C-7a | ~139 |

| N-CH₃ | ~33 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The carbon atom attached to the nitro group (C-5) will be significantly deshielded and appear at a low field. The other aromatic carbons will have chemical shifts typical for an indole ring, with adjustments due to the substituents.

-

N-Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A general protocol for acquiring high-quality NMR spectra for a sample like this compound is as follows:[6]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5] The IR spectrum of this compound will be characterized by the vibrational frequencies of the aromatic rings, the C-H bonds, and the nitro group.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (N-CH₃) |

| ~1520 and ~1340 | Asymmetric and symmetric N-O stretch (NO₂) |

| ~1600-1450 | Aromatic C=C ring stretch |

Interpretation of the IR Spectrum:

The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the nitro group's asymmetric and symmetric stretching vibrations.[7] The presence of aromatic C-H stretching and C=C ring stretching bands will confirm the indole core, while the aliphatic C-H stretching will indicate the N-methyl group.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[8]

Expected Mass Spectrum Data:

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 146 | [M - NO]⁺ |

| 130 | [M - NO₂]⁺ |

| 116 | [M - NO₂ - CH₂]⁺ |

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 176, corresponding to the molecular weight of this compound.[9] Characteristic fragmentation of nitroaromatic compounds involves the loss of NO (30 Da) and NO₂ (46 Da) radicals.[10] Therefore, significant peaks are anticipated at m/z 146 and m/z 130. Further fragmentation of the indole ring can also be observed.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

Visualizing the Molecular Structure and Fragmentation

To further clarify the structural assignments, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of this compound.

Caption: Key fragmentation steps for this compound in MS.

Conclusion

The spectroscopic data of this compound provide a detailed picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the specific chemical environments of the protons and carbons, respectively. The IR spectrum confirms the presence of the key functional groups, particularly the nitro group. Finally, mass spectrometry establishes the molecular weight and offers insights into its fragmentation patterns. This comprehensive spectroscopic analysis serves as a valuable reference for scientists working with this compound, ensuring its unambiguous identification and facilitating its use in further research and development.

References

- 1. This compound CAS#: 29906-67-0 [m.chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 1H-Indole, 1-methyl-5-nitro- | C9H8N2O2 | CID 147322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1-Methyl-5-nitro-1H-indole

Abstract: 1-Methyl-5-nitro-1H-indole is a key intermediate in the synthesis of pharmaceuticals, most notably the antiasthmatic drug Zafirlukast.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for researchers, process chemists, and formulation scientists to ensure efficient reaction kinetics, consistent purity, and optimal development of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the known characteristics of this compound, outlines authoritative experimental protocols for its characterization, and discusses its potential chemical liabilities based on its structural motifs.

Introduction and Physicochemical Profile

This compound (CAS No. 29906-67-0) is a nitroaromatic heterocyclic compound.[1][3] The presence of the electron-withdrawing nitro group on the indole scaffold significantly influences its chemical reactivity and physical properties. It typically appears as a light yellow to very dark yellow crystalline solid.[2][3] Understanding its fundamental properties is the first step in any rational experimental design.

The indole ring system is a prevalent scaffold in numerous biologically active natural products and synthetic drugs.[3][4] The addition of a methyl group at the N-1 position and a nitro group at the C-5 position creates a specific electronic and steric environment that dictates its behavior in solution and under stress conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈N₂O₂ | [3][5] |

| Molecular Weight | 176.17 g/mol | [3][5] |

| Appearance | Light yellow to Dark Yellow solid/crystalline powder | [1][3] |

| Melting Point | 167 °C | [2][3] |

| Boiling Point (Predicted) | 339.2 ± 15.0 °C | [2][3] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [2][3] |

| CAS Number | 29906-67-0 |[1][5] |

Solubility Profile: From Theory to Practice

Solubility is a critical parameter that impacts everything from reaction solvent selection and purification strategies to the formulation and bioavailability of a final drug product.[6][7] The solubility of this compound is governed by the interplay between the lipophilic indole nucleus and the polar nitro group.

Theoretical Considerations and Reported Data

The methylated indole core contributes to the molecule's lipophilicity, while the nitro group adds polarity and hydrogen bond accepting capabilities. This dual nature suggests that its solubility will be limited in highly polar protic solvents like water and more favorable in polar aprotic solvents or those with moderate polarity.

Publicly available quantitative solubility data for this specific intermediate is scarce. However, qualitative assessments consistently report its behavior in common laboratory solvents.

Table 2: Reported Qualitative Solubility of this compound

| Solvent | Reported Solubility | Source |

|---|---|---|

| Water | Not soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [2][8][9] |

| Chloroform | Slightly Soluble |[2][9] |

Causality: The poor aqueous solubility is expected due to the energetic cost of breaking the highly ordered hydrogen-bonding network of water to accommodate the relatively large, non-polar surface area of the indole ring.[10] Conversely, DMSO is an excellent polar aprotic solvent capable of solvating both the polar nitro group and the aromatic system, explaining the observed solubility.[10]

Experimental Determination of Thermodynamic (Equilibrium) Solubility

For drug development, a precise quantitative value is required. The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with the solid drug.[6]

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 phosphate buffer, methanol, acetonitrile). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[7]

-

Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the solid residue without altering the equilibrium. This is best achieved by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.[11]

-

Quantification: Dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Stability Profile and Degradation Pathways

Assessing the intrinsic stability of a drug intermediate is critical for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage. Forced degradation (or stress testing) is the systematic process of exposing a compound to conditions more severe than accelerated storage to identify likely degradation products and establish degradation pathways.[12][13]

Predicted Chemical Liabilities

The structure of this compound suggests several potential routes of degradation:

-

Photolytic Degradation: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to light.[12] The energy from UV or visible light can promote electronic transitions that lead to bond cleavage or reaction with other molecules.

-

Oxidative Degradation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various products, including oxindoles or ring-opened species.[14]

-

Reductive Degradation: The nitro group can be chemically or catalytically reduced to a nitroso, hydroxylamino, or amino group. The resulting 1-methyl-5-amino-1H-indole is a known related substance.[15]

-

Hydrolytic Degradation: While the indole ring itself is generally stable to hydrolysis, extreme pH conditions can sometimes catalyze degradation, although this is typically less common than oxidation or photolysis for this class of compounds.

Experimental Protocol for Forced Degradation Studies

A comprehensive forced degradation study should be performed according to ICH guidelines (Q1A) to establish the stability-indicating nature of the analytical methods.[12]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C) for a set period.

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a set period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) in an oven. Also, heat the stock solution at a controlled temperature (e.g., 60-80 °C).

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Sample Processing: At each time point, withdraw a sample. For acid and base hydrolysis samples, neutralize the solution before analysis to prevent damage to the HPLC column. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a developed stability-indicating analytical method (e.g., HPLC-UV/DAD). The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without complete destruction of the molecule.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent / Condition | Typical Duration |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60 °C |

| Alkali Hydrolysis | 0.1 M NaOH | 2 - 8 hours at RT |

| Oxidation | 3% H₂O₂ | 24 hours at RT |

| Thermal (Solid) | 105 °C | 48 hours |

| Photolytic (Solution) | ICH Q1B compliant light source | As per guideline exposure |

Hypothetical Degradation Pathways

Based on the known chemistry of indole and nitroaromatic compounds, a hypothetical degradation map can be proposed. This serves as a guide for identifying unknown peaks in the chromatograms of stressed samples, which would then require formal structural elucidation (e.g., by LC-MS).

Conclusion

This compound is a crucial pharmaceutical intermediate with distinct solubility and stability characteristics defined by its molecular structure. It exhibits poor aqueous solubility but is soluble in organic solvents like DMSO.[2][8][9] Its stability profile must be rigorously evaluated using forced degradation studies, with particular attention paid to potential degradation under photolytic and oxidative conditions due to the presence of the nitroaromatic and indole moieties, respectively.[12] The protocols and theoretical frameworks presented in this guide provide researchers and drug development professionals with a robust system for characterizing this compound, ensuring the development of safe, effective, and stable pharmaceutical products.

References

- 1. This compound | 29906-67-0 [chemicalbook.com]

- 2. This compound CAS#: 29906-67-0 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. 1H-Indole, 1-methyl-5-nitro- | C9H8N2O2 | CID 147322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solubility Test | AxisPharm [axispharm.com]

- 8. This compound | CAS 29906-67-0 | Sun-shinechem [sun-shinechem.com]

- 9. This compound | 29906-67-0 [amp.chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-Methyl-5-nitro-1H-indole and its Derivatives: A Technical Guide for Drug Discovery

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active compounds. The introduction of a nitro group and N-methylation significantly modulates the electronic and physicochemical properties of the indole ring, making 1-Methyl-5-nitro-1H-indole a compelling starting point for the development of novel therapeutics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities, potential mechanisms of action, and detailed experimental protocols for the evaluation of this compound and its derivatives. While specific bioactivity data for the parent compound is emerging, this document synthesizes findings from closely related analogues to build a strong rationale for further investigation into its anticancer, antimicrobial, antifungal, and trypanocidal potential.

Introduction: The Strategic Importance of the this compound Scaffold

Indole and its derivatives are integral to numerous physiological processes and are present in a wide array of approved drugs. The strategic placement of a nitro group at the C5 position acts as a potent electron-withdrawing group, which can influence molecular interactions and metabolic stability. Furthermore, methylation at the N1 position can enhance lipophilicity and alter the compound's binding profile with biological targets. This unique combination of functional groups suggests that this compound could serve as a versatile precursor for a new generation of therapeutic agents. This guide will explore the current landscape of its derivatives and provide the necessary technical framework to systematically evaluate their biological promise.

Synthesis of this compound and Key Derivatives

The synthesis of the core scaffold and its subsequent derivatization are critical first steps in any drug discovery program. The following protocols are based on established literature methodologies.

Synthesis of this compound

A common and effective method for the N-methylation of 5-nitroindole involves direct alkylation.

Protocol:

-

To a solution of 5-nitroindole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.2 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (CH₃I, 1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

General Scheme for Derivatization

Further functionalization can be achieved at various positions of the indole ring, particularly at the C3 position via electrophilic substitution reactions like the Vilsmeier-Haack reaction to introduce a formyl group, which can then be used to build a diverse library of derivatives[1].

Caption: Synthetic pathway for this compound and its derivatization.

Anticancer Activity: Targeting Oncogenic Pathways

While direct cytotoxic data for this compound is not extensively published, numerous studies on its derivatives, particularly those with substitutions at the C3 and N1 positions, have demonstrated significant anticancer potential.

Mechanism of Action: G-Quadruplex Stabilization and c-Myc Inhibition

A promising mechanism of action for 5-nitroindole derivatives is the stabilization of G-quadruplex (G4) DNA structures. These are non-canonical secondary structures found in guanine-rich regions of DNA, such as the promoter regions of oncogenes like c-Myc. Stabilization of the c-Myc promoter G4 can inhibit its transcription, leading to the downregulation of the c-Myc oncoprotein, a key regulator of cell proliferation and survival[1][2]. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed mechanism of anticancer activity via c-Myc G-quadruplex stabilization.

Quantitative Data from Related Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa human cervical cancer cell line, providing a benchmark for the potency of this chemical class[1].

| Compound ID | HeLa IC₅₀ (µM) |

| Derivative 5 | 5.08 ± 0.91 |

| Derivative 7 | 5.89 ± 0.73 |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells.

Materials:

-

Test compound (this compound or its derivative)

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Treat the cells with this range of concentrations and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antifungal Potential

The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. The electron-withdrawing nature of the nitro group can enhance this activity.

Rationale and Potential Mechanisms

Nitroaromatic compounds often exert their antimicrobial effects through bioreduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and other cellular components.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the in vitro susceptibility of microorganisms to a novel compound[2][3].

Materials:

-

Test compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include positive (inoculum + medium), negative (medium only), and vehicle controls.

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature for 24-72 hours for fungi[4].

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for the Broth Microdilution MIC Assay.

Trypanocidal Activity: A Potential Avenue for Neglected Diseases

Nitroaromatic compounds are a known class of agents with activity against trypanosomatid parasites, the causative agents of Chagas disease and African sleeping sickness. The activity of these compounds relies on their selective reduction by parasitic nitroreductases, which are absent in mammalian host cells[5].

Proposed Mechanism of Action

The type I nitroreductases (NTR) in trypanosomes can catalyze the two-electron reduction of the nitro group on the indole scaffold. This process generates highly reactive and toxic metabolites within the parasite, leading to cell death, while leaving the host cells unharmed.

Experimental Protocol: In Vitro Trypanocidal Activity Assay

This protocol outlines a method for assessing the direct effect of a compound on the viability of Trypanosoma species.

Materials:

-

Test compound

-

Trypanosoma cruzi or Trypanosoma brucei culture

-

Appropriate culture medium (e.g., DMEM with 2% FBS)

-

96-well plates

-

Microscope

-

Positive control drug (e.g., Benznidazole)

Procedure:

-

Parasite Culture: Culture the trypanosomes in their appropriate life-cycle stage (e.g., trypomastigotes for T. cruzi).

-

Compound Preparation: Prepare serial dilutions of the test compound in the culture medium.

-

Assay Setup: In a 96-well plate, add the parasite suspension to wells containing the different compound concentrations. Include a positive control (parasites + Benznidazole) and a negative control (parasites + vehicle).

-

Incubation: Incubate the plate for 24-48 hours under conditions suitable for the parasite.

-

Viability Assessment: Assess parasite viability by microscopy, counting motile parasites, or by using a viability dye (e.g., resazurin).

-

Data Analysis: Calculate the percentage of parasite inhibition for each concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. The data from related 5-nitroindole derivatives strongly suggest potential for significant anticancer activity through mechanisms involving G-quadruplex DNA stabilization. Furthermore, the inherent properties of the nitroaromatic system provide a strong rationale for investigating its antimicrobial, antifungal, and trypanocidal activities. The detailed protocols provided in this guide offer a clear and robust framework for the systematic evaluation of this compound and its future derivatives. Further research should focus on synthesizing a diverse library of analogues to establish clear structure-activity relationships (SAR) and to optimize potency, selectivity, and pharmacokinetic properties, paving the way for potential preclinical development.

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Biological Mechanism of Action of 1-Methyl-5-nitro-1H-indole

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the putative biological mechanisms of action of 1-Methyl-5-nitro-1H-indole. As a Senior Application Scientist, this document synthesizes current understanding, derived from research on the broader class of nitroindole compounds, to present a scientifically grounded framework for investigating this specific molecule. We will delve into the core chemical attributes that dictate its biological interactions and outline robust experimental protocols to validate these proposed mechanisms.

Introduction: The Rising Prominence of the Nitroindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a nitro group, particularly at the 5-position, bestows unique electronic properties that significantly influence the molecule's reactivity and potential as a therapeutic agent.[2] While direct, in-depth studies on this compound are not extensively available in public literature, a wealth of research on closely related 5-nitroindole derivatives provides a strong foundation for postulating its mechanism of action. These related compounds have demonstrated significant potential, particularly in oncology.[3][4] this compound itself is recognized as a key reagent in the synthesis of the antiasthmatic drug Zafirlukast.[5][6][7]

This guide will therefore extrapolate from the established activities of 5-nitroindoles to build a cogent hypothesis for the biological action of this compound, focusing on two primary, and potentially interconnected, pathways: stabilization of G-quadruplex DNA and the generation of reactive oxygen species through nitroreductive metabolism.

Part 1: Postulated Core Mechanisms of Action

Based on the current body of evidence for the 5-nitroindole class of molecules, we can hypothesize two primary mechanisms through which this compound may exert its biological effects.

G-Quadruplex DNA Stabilization: A Novel Anticancer Strategy

A compelling mechanism of action for certain 5- and 7-nitroindole derivatives is their ability to bind to and stabilize G-quadruplex (G4) DNA structures.[2] These are non-canonical secondary structures found in guanine-rich regions of DNA, notably in the promoter regions of oncogenes such as c-Myc.[2][3] The stabilization of these G4 structures can inhibit the transcription of the oncogene, leading to a downregulation of its protein product and subsequent suppression of tumor growth.[2]

Nitroreductive Activation and Oxidative Stress

The nitroaromatic nature of this compound is a critical determinant of its bioactivity.[8][9] A widely accepted mechanism for nitroaromatic compounds involves their metabolic reduction by cellular nitroreductases.[10][11] This process can lead to the formation of highly reactive intermediates, including nitroso and hydroxylamino derivatives, and the generation of reactive oxygen species (ROS) such as superoxide anions.[8][12] This increase in intracellular ROS can induce oxidative stress, leading to cellular damage and apoptosis.[3][4]

Part 2: Experimental Validation Protocols

To rigorously test these hypotheses for this compound, a series of well-defined experiments are necessary. The following protocols provide a self-validating system to elucidate the compound's mechanism of action.

Investigating G-Quadruplex DNA Binding and Stabilization

Objective: To determine if this compound directly binds to and stabilizes the c-Myc G-quadruplex.

Methodology:

-

Circular Dichroism (CD) Spectroscopy:

-

Synthesize or procure a G-rich oligonucleotide sequence from the c-Myc promoter.

-

Anneal the oligonucleotide in the presence of a cation (e.g., KCl) to form the G-quadruplex structure.

-

Record the CD spectrum, which should show a characteristic positive peak around 260 nm and a negative peak around 240 nm for a parallel G-quadruplex.

-

Titrate increasing concentrations of this compound into the G-quadruplex solution and record the CD spectra at each concentration.

-

An increase in the ellipticity at 260 nm would indicate stabilization of the G-quadruplex structure.

-

-

Fluorescence Resonance Energy Transfer (FRET) Melting Assay:

-

Utilize a dually labeled oligonucleotide with a fluorescent reporter and a quencher at opposite ends.

-

In the folded G-quadruplex state, the fluorophore and quencher are in close proximity, resulting in low fluorescence.

-

Measure the melting temperature (Tm) of the G-quadruplex by monitoring the increase in fluorescence as the temperature is raised, causing the structure to unfold.

-

Perform the melting assay in the presence of varying concentrations of this compound.

-

An increase in the Tm in the presence of the compound indicates thermal stabilization of the G-quadruplex.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For high-resolution structural insights, perform 1H NMR titration experiments.

-

Observe the chemical shift perturbations of the imino protons of the guanines involved in the G-tetrads upon addition of this compound.[3]

-

This provides direct evidence of binding and can help identify the binding site.

-

Assessing Downstream Effects on c-Myc Expression

Objective: To determine if G-quadruplex stabilization by this compound leads to the downregulation of c-Myc expression in cancer cells.

Methodology:

-

Cell Culture:

-

Select a cancer cell line known to overexpress c-Myc (e.g., HeLa or Burkitt's lymphoma cell lines).

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Treat the cells with varying concentrations of this compound for a defined period (e.g., 24-48 hours).

-

Isolate total RNA and synthesize cDNA.

-

Perform qRT-PCR using primers specific for the c-Myc gene and a housekeeping gene for normalization.

-

A dose-dependent decrease in c-Myc mRNA levels would support the hypothesis.

-

-

Western Blotting:

-

Treat cells as described for qRT-PCR.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for c-Myc and a loading control (e.g., β-actin).

-

A dose-dependent decrease in c-Myc protein levels would confirm the transcriptional repression.

-

Quantifying Intracellular ROS Production

Objective: To measure the generation of reactive oxygen species in cells treated with this compound.

Methodology:

-

Cell Culture:

-

Use a relevant cell line for treatment.

-

-

DCFDA Assay:

-

Treat cells with this compound for various time points.

-

Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye.

-

Intracellular ROS oxidizes DCFDA to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

-

An increase in fluorescence indicates an increase in intracellular ROS.

-

Cell Viability and Apoptosis Assays

Objective: To correlate the mechanistic findings with cellular outcomes.

Methodology:

-

Cell Viability Assay (e.g., MTT or AlamarBlue):

-

Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Measure cell viability to determine the IC50 value.

-

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound at concentrations around the IC50 value.

-

Stain with Annexin V (to detect early apoptosis) and Propidium Iodide (to detect late apoptosis/necrosis).

-

Analyze the cell populations by flow cytometry to quantify the extent of apoptosis.

-

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

| Assay | Metric | Expected Outcome with this compound | Implication |

| CD Spectroscopy | Change in Molar Ellipticity (Δθ) at 260 nm | Increase | Stabilization of G-quadruplex |

| FRET Melting Assay | Melting Temperature (ΔTm) | Increase | Thermal stabilization of G-quadruplex |

| qRT-PCR | c-Myc mRNA Fold Change | Decrease | Transcriptional repression of c-Myc |

| Western Blot | c-Myc Protein Level | Decrease | Reduced c-Myc protein expression |

| DCFDA Assay | Fluorescence Intensity | Increase | Increased intracellular ROS |

| Cell Viability Assay | IC50 | Measurable value | Cytotoxicity |

| Apoptosis Assay | % Apoptotic Cells | Increase | Induction of programmed cell death |

Conclusion and Future Directions

The proposed mechanisms of action for this compound, centered on G-quadruplex stabilization and nitroreductive activation, offer a compelling avenue for further investigation. The experimental framework outlined in this guide provides a robust and logical progression to dissect these pathways.

Future research should focus on identifying the specific nitroreductase enzymes responsible for the metabolic activation of this compound. Additionally, in vivo studies using xenograft models will be crucial to validate the anticancer potential and to assess the pharmacokinetic and pharmacodynamic properties of this promising compound. The insights gained from these studies will be invaluable for the rational design of next-generation nitroindole-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 29906-67-0 [chemicalbook.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound CAS#: 29906-67-0 [m.chemicalbook.com]

- 8. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-5-nitro-1H-indole: From Discovery to Modern Applications

This guide provides a comprehensive overview of 1-Methyl-5-nitro-1H-indole, a key heterocyclic intermediate. We will explore its historical context within the broader field of indole chemistry, detail its modern synthesis with an emphasis on the rationale behind methodological choices, characterize its physicochemical properties, and illuminate its critical role in the development of pharmaceuticals and novel research agents. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this important molecule.

Historical Context: The Legacy of the Indole Scaffold

The story of this compound is intrinsically linked to the discovery of its parent heterocycle, indole. The indole nucleus was first synthesized and its structure correctly identified in 1866 by the German chemist Adolf von Baeyer.[1] His work, which involved the reduction of oxindole using zinc dust, unveiled a bicyclic aromatic structure that would later be recognized as a fundamental motif in a vast array of natural products, including the amino acid tryptophan and the neurotransmitter serotonin.[2]

The initial discovery did not immediately lead to widespread application, but as the 20th century progressed, the prevalence of the indole scaffold in biologically active alkaloids and pharmaceuticals spurred intense research into its functionalization.[1][2] The development of reliable nitration and alkylation techniques for the indole ring was a critical step, paving the way for the synthesis of specifically substituted derivatives like this compound.

Synthesis and Mechanistic Insights

The preparation of this compound is most effectively achieved through the N-methylation of its precursor, 5-nitroindole. While various alkylation strategies exist, modern protocols favor methods that offer high yields, operational simplicity, and improved safety profiles.

Preferred Synthetic Route: N-Methylation of 5-Nitroindole

The most robust and widely cited method for synthesizing this compound involves the reaction of 5-nitroindole with dimethyl carbonate (DMC) in the presence of a mild base.[3][4]

Causality of Reagent Selection:

-

Substrate (5-Nitroindole): This commercially available starting material possesses a weakly acidic N-H proton on the pyrrole ring (pKa ≈ 16-17), which can be removed by a suitable base to generate a nucleophilic anion.

-

Methylating Agent (Dimethyl Carbonate - DMC): DMC is a superior choice compared to traditional methylating agents like methyl iodide or dimethyl sulfate. It is significantly less toxic and considered a "green" reagent. Its mechanism involves the transfer of a methyl group, and the byproducts (methyl carbonate and ultimately CO2 and methanol) are less hazardous than the iodide or sulfate salts generated by older methods. This choice reflects a modern emphasis on sustainable and safe chemical practices.

-

Base (Potassium Carbonate - K₂CO₃): An inexpensive and moderately strong base is sufficient to deprotonate the indole nitrogen, creating the indolide anion. Its use avoids the handling of more hazardous strong bases like sodium hydride.[3][4]

-

Solvent (N,N-Dimethylformamide - DMF): A polar aprotic solvent like DMF is ideal for this type of reaction. It effectively solvates the potassium cation, leaving the indolide anion highly reactive and available for nucleophilic attack on the dimethyl carbonate.

Experimental Workflow: Synthesis and Monitoring